molecular formula C11H13BrS B14393341 3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene CAS No. 89556-12-7

3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene

Cat. No.: B14393341
CAS No.: 89556-12-7
M. Wt: 257.19 g/mol
InChI Key: SKJGIDSGRUHVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a 3,3-dimethylbut-1-yn-1-yl group attached to the thiophene ring. These structural features impart unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene typically involves the bromination of a precursor thiophene compound followed by the introduction of the 3,3-dimethylbut-1-yn-1-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The triple bond in the 3,3-dimethylbut-1-yn-1-yl group can be reduced to a double or single bond.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alkenes or alkanes from the reduction of the triple bond.

Scientific Research Applications

3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene depends on its specific application. In chemical reactions, the bromine atom and the triple bond play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylthiophene: Lacks the 3,3-dimethylbut-1-yn-1-yl group, resulting in different reactivity.

    3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)thiophene: Lacks the methyl group on the thiophene ring.

    5-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-3-methylthiophene: Different substitution pattern on the thiophene ring.

Uniqueness

3-Bromo-2-(3,3-dimethylbut-1-yn-1-yl)-5-methylthiophene is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

89556-12-7

Molecular Formula

C11H13BrS

Molecular Weight

257.19 g/mol

IUPAC Name

3-bromo-2-(3,3-dimethylbut-1-ynyl)-5-methylthiophene

InChI

InChI=1S/C11H13BrS/c1-8-7-9(12)10(13-8)5-6-11(2,3)4/h7H,1-4H3

InChI Key

SKJGIDSGRUHVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C#CC(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.